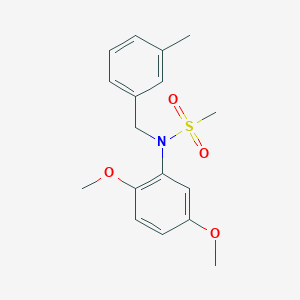
2-chloro-4,5-difluoro-N-3-pyridinylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-4,5-difluoro-N-3-pyridinylbenzamide, also known as CP-690,550, is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are known to modulate the immune system and have been investigated as potential treatments for various autoimmune diseases.
作用機序
2-chloro-4,5-difluoro-N-3-pyridinylbenzamide works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of cytokines, growth factors, and hormones. JAK enzymes are crucial for the activation of immune cells, and their dysregulation can lead to autoimmune diseases. By inhibiting JAK activity, 2-chloro-4,5-difluoro-N-3-pyridinylbenzamide can modulate the immune response and reduce inflammation in affected tissues.
Biochemical and Physiological Effects:
2-chloro-4,5-difluoro-N-3-pyridinylbenzamide has been shown to reduce inflammation and improve clinical symptoms in animal models of autoimmune diseases. It can also inhibit the differentiation and activation of immune cells, such as T cells, B cells, and dendritic cells. 2-chloro-4,5-difluoro-N-3-pyridinylbenzamide can also reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
実験室実験の利点と制限
2-chloro-4,5-difluoro-N-3-pyridinylbenzamide is a potent and selective JAK inhibitor that has been extensively studied for its potential therapeutic applications. It has been shown to be effective in animal models of autoimmune diseases, and several clinical trials have been conducted to evaluate its safety and efficacy in humans. However, 2-chloro-4,5-difluoro-N-3-pyridinylbenzamide has some limitations for lab experiments, such as its relatively high cost and limited availability.
将来の方向性
There are several future directions for the research on 2-chloro-4,5-difluoro-N-3-pyridinylbenzamide. One potential application is in the treatment of graft-versus-host disease (GVHD), a life-threatening complication of allogeneic stem cell transplantation. 2-chloro-4,5-difluoro-N-3-pyridinylbenzamide has been shown to be effective in animal models of GVHD, and several clinical trials are currently underway to evaluate its safety and efficacy in humans. Another potential application is in the treatment of solid tumors, as JAK enzymes are involved in the signaling pathways of tumor growth and metastasis. 2-chloro-4,5-difluoro-N-3-pyridinylbenzamide has been shown to inhibit the growth of several types of tumors in animal models, and further research is needed to evaluate its potential as an anticancer agent.
合成法
The synthesis of 2-chloro-4,5-difluoro-N-3-pyridinylbenzamide involves several steps, starting from commercially available starting materials. The first step is the synthesis of 2-chloro-4,5-difluorobenzamide, which is then reacted with 3-pyridinecarboxylic acid to form 2-chloro-4,5-difluoro-N-3-pyridinylbenzamide. The final product is obtained through purification and isolation steps.
科学的研究の応用
2-chloro-4,5-difluoro-N-3-pyridinylbenzamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of JAK enzymes, which are involved in the signaling pathways of cytokines, growth factors, and hormones. By inhibiting JAK activity, 2-chloro-4,5-difluoro-N-3-pyridinylbenzamide can modulate the immune response and reduce inflammation in affected tissues.
特性
IUPAC Name |
2-chloro-4,5-difluoro-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF2N2O/c13-9-5-11(15)10(14)4-8(9)12(18)17-7-2-1-3-16-6-7/h1-6H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSAUZSFNXGFQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC(=C(C=C2Cl)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-methylethylidene]octanohydrazide](/img/structure/B5309440.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-(3-hydroxyphenyl)nicotinamide](/img/structure/B5309447.png)

![2-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)nicotinic acid](/img/structure/B5309459.png)
![1-[2-(methylthio)pyrimidin-4-yl]-3-(2-phenylethyl)piperidine-3-carboxylic acid](/img/structure/B5309466.png)
![4-{[4-hydroxy-2-(5-methyl-2-furyl)-5-oxo-1-(3-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5309485.png)
![4-(5-methylpyridin-2-yl)-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidin-4-ol](/img/structure/B5309490.png)
![methyl 4-[1-[3-(dimethylamino)propyl]-4-hydroxy-3-(4-isopropoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B5309497.png)
![N-cyclopropyl-3-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]propanamide](/img/structure/B5309515.png)
![2-(4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-ethoxyphenoxy)propanoic acid](/img/structure/B5309524.png)
![N-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5309531.png)
![N-[1-(1-D-leucyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide hydrochloride](/img/structure/B5309539.png)
![2-amino-4-[3-(morpholin-4-ylmethyl)phenyl]-6-(1H-pyrrol-2-yl)nicotinonitrile](/img/structure/B5309544.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5309552.png)